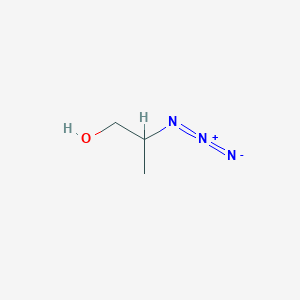
2-Azidopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azidopropan-1-ol, also known as 3-Azido-1-propanol, is an organic compound with the molecular formula C3H7N3O. It is a colorless to light yellow liquid that is primarily used as a reagent in various chemical reactions, particularly in the field of click chemistry. The compound is characterized by the presence of an azide group (-N3) attached to a propanol backbone, making it a versatile intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Azidopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-chloro-1-propanol with sodium azide in an aqueous medium. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is generally produced on a smaller scale for research and development purposes. The synthesis involves standard organic chemistry techniques, ensuring high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Azidopropan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups, such as alkynes, through click chemistry reactions.
Cycloaddition Reactions: The compound participates in [3+2] cycloaddition reactions, forming triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used in click chemistry reactions involving this compound.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for reducing the azide group.
Major Products Formed:
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction reactions.
Applications De Recherche Scientifique
2-Azidopropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of heterocyclic compounds and polyesters.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Azidopropan-1-ol primarily involves its reactivity as an azide. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a process facilitated by copper(I) catalysts. This reaction is highly selective and efficient, making it a valuable tool in chemical synthesis . Additionally, the reduction of the azide group to an amine involves the transfer of hydrogen atoms, typically catalyzed by palladium on carbon .
Comparaison Avec Des Composés Similaires
1-Azidopropan-2-ol: Similar structure but with the azide group attached to a different carbon atom.
3-Azidopropanoic Acid: Contains an azide group but with a carboxylic acid functional group instead of an alcohol.
Uniqueness: 2-Azidopropan-1-ol is unique due to its specific placement of the azide group on the propanol backbone, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to participate in click chemistry and form stable triazoles sets it apart from other azide-containing compounds .
Propriétés
Numéro CAS |
88150-76-9 |
|---|---|
Formule moléculaire |
C3H7N3O |
Poids moléculaire |
101.11 g/mol |
Nom IUPAC |
2-azidopropan-1-ol |
InChI |
InChI=1S/C3H7N3O/c1-3(2-7)5-6-4/h3,7H,2H2,1H3 |
Clé InChI |
RIVUDQMCBGGPRV-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


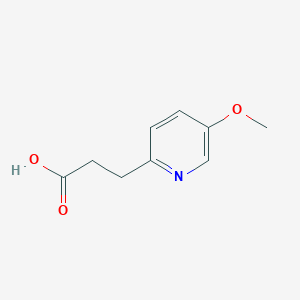
![N-[(1-methyl-1H-imidazol-4-yl)methylidene]hydroxylamine](/img/structure/B13589687.png)
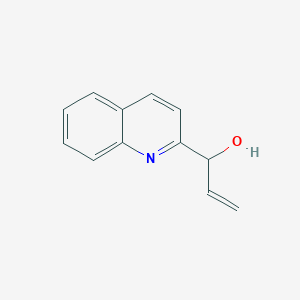
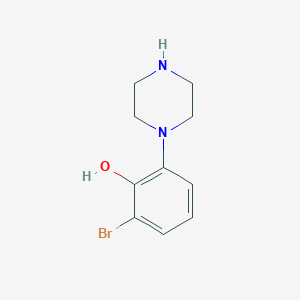
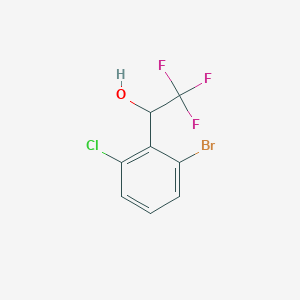
![3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13589699.png)
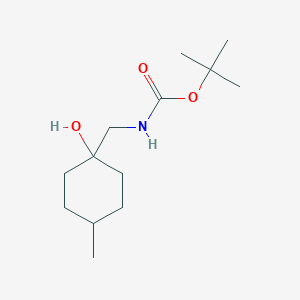


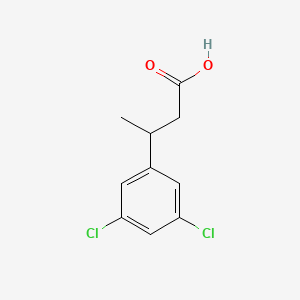
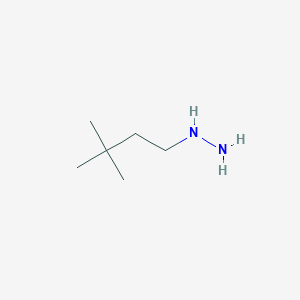
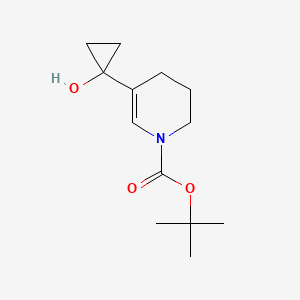
![6-Oxo-5,6-dihydropyrazolo[5,1-b]thiazole-7-carboxylic acid](/img/structure/B13589725.png)
![{5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanolhydrochloride](/img/structure/B13589728.png)
